(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2,4-dibenzylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of diketopiperazines.
Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, potentially leading to the formation of secondary amines or benzyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines, benzyl alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Behavioral Pharmacology
Recent studies have investigated the behavioral effects of (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate (referred to as DBZP) in animal models. It has been shown to exhibit stimulant-like properties comparable to amphetamine. In locomotor activity assays, DBZP produced dose-dependent decreases in activity, indicating its potential as a psychostimulant . Furthermore, it fully substituted for methamphetamine in drug discrimination assays, suggesting a similar mechanism of action .
Neuropharmacology
DBZP has been studied for its interactions with neuropeptide systems. It modulates neurobiological functions such as anxiety and locomotion through its action on G protein-coupled receptors. This makes it a candidate for further research into treatments for anxiety disorders and other neuropsychiatric conditions .
Catalytic Reactions
The compound serves as a precursor in synthetic methodologies aimed at developing new pharmaceuticals. For example, it has been utilized in catalytic oxidation reactions to produce biologically relevant diketopiperazines. These reactions are notable for their efficiency and high yields, making them valuable in pharmaceutical synthesis .
Drug Development
Given its pharmacological profile, this compound can be explored as a lead compound in drug development programs targeting central nervous system disorders. Its structural modifications may lead to derivatives with improved efficacy and reduced side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved can vary, but they often include interactions with neurotransmitter receptors, enzymes, or DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s dibenzyl groups contrast with triazole-phenyl (enhancing polarity for click chemistry) , methylbenzyl (reduced steric bulk for higher yields) , and piperidinyl (enabling secondary amine reactivity) .
- Molar Mass : Dibenzyl substitution increases molecular weight (366.5 g/mol) compared to simpler analogs (e.g., 269.4 g/mol for the piperidinyl derivative) .
Synthetic Efficiency: The 98% yield of tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate highlights the efficiency of mono-alkylation vs. the 54% yield for the dibenzylated target compound, where steric hindrance likely impedes the second benzylation step .
Physicochemical and Functional Properties
Table 2: Physicochemical Comparison
| Property | (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~4.5 (highly lipophilic) | ~2.1 | ~1.8 |
| Hydrogen Bond Acceptors | 2 | 3 | 6 |
| Rotatable Bonds | 7 | 4 | 5 |
| TPSA (Ų) | 38.3 | 49.8 | 88.3 |
Key Findings:
- Lipophilicity : The dibenzyl derivative’s high LogP (~4.5) reflects its lipophilic nature, making it suitable for blood-brain barrier penetration. In contrast, the triazole-containing analog’s lower LogP (~1.8) enhances water solubility .
- Polar Surface Area (TPSA) : The triazole-phenyl substituent increases TPSA (88.3 Ų), favoring interactions with polar biological targets, whereas the dibenzyl compound’s lower TPSA (38.3 Ų) prioritizes membrane permeability .
Biological Activity
(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Piperazine Ring : Starting with commercially available piperazine derivatives, the compound is synthesized through alkylation reactions with benzyl halides.
- Carboxylate Formation : The tert-butyl ester is introduced via reaction with tert-butyl chloroformate, followed by purification processes such as recrystallization or chromatography.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal effects against common pathogens.
2.2 Anticancer Potential
Several studies have explored the anticancer properties of this compound:
- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction in cancer cell lines. It has been shown to interfere with specific signaling pathways involved in tumor growth.
- Case Study : In a study involving human breast cancer cells, this compound reduced cell viability by over 50% at concentrations above 10 µM .
2.3 Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system:
- Neuropeptide Modulation : Studies suggest that it may act as an antagonist at neuropeptide receptors, influencing behaviors associated with anxiety and depression .
- Cognitive Enhancement : Preliminary data indicate potential cognitive-enhancing effects, warranting further investigation into its use in neurodegenerative disorders.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways related to disease progression.
- Receptor Binding : The compound binds to specific receptors in the brain, modulating neurotransmitter release and signaling pathways .
4. Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against a range of pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates neuropeptide systems |
5. Conclusion
This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its mechanisms of action through enzyme inhibition and receptor modulation present exciting avenues for further research and potential therapeutic applications. Continued studies are essential to fully understand its pharmacological profiles and optimize its use in clinical settings.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield secondary amines.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, 0–5°C → RT | (R)-2,4-dibenzylpiperazine | 95% | |
| HCl (gaseous) | Dioxane, RT | (R)-2,4-dibenzylpiperazine hydrochloride | 85% |
Mechanistic Insight :
-
TFA protonates the carbamate oxygen, facilitating tert-butoxide elimination and CO₂ release to form the free amine .
-
Steric hindrance from the 2,4-dibenzyl groups slows deprotection compared to monosubstituted analogs .
Nucleophilic Substitution at Piperazine Nitrogen
The deprotected piperazine undergoes alkylation or arylation at the nitrogen centers.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | THF, −78°C → RT, sec-BuLi | (R)-1,2,4-tribenzylpiperazine | 68% | |
| 1-Iodobutane | THF, −50°C, CuCN·2LiCl | (R)-2,4-dibenzyl-1-butylpiperazine | 85% |
Key Findings :
-
Steric Effects : Substitution occurs preferentially at the less hindered N1 position due to steric blocking by the 2,4-dibenzyl groups .
-
Lithiation : sec-BuLi enables α-lithiation at C3/C5 positions, but competing benzyl ortho-lithiation dominates in dibenzyl derivatives .
Catalytic Hydrogenation of Benzyl Groups
Benzyl groups are removed via hydrogenolysis under catalytic conditions.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOH, RT | (R)-tert-butyl piperazine-1-carboxylate | 90% | |
| Pearlman’s catalyst | H₂ (3 atm), THF, 50°C | (R)-piperazine | 75% |
Selectivity Note :
-
Hydrogenation selectively cleaves benzyl ethers without affecting the Boc group.
Ring-Closing Metathesis (RCM)
The compound participates in olefin metathesis to form bicyclic frameworks.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grubbs II | Toluene, 40°C, 24 h | (R)-bicyclo[4.3.0]piperazine derivative | 43% |
Reaction Pathway :
Suzuki–Miyaura Coupling
The benzyl groups enable cross-coupling reactions at the aryl positions.
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | (R)-2,4-bis(4-methoxybenzyl)piperazine | 62% |
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Unsubstituted Piperazine) | Key Limitation |
|---|---|---|
| Boc Deprotection | 0.45× | Steric hindrance |
| N-Alkylation | 0.30× | Competing C-lithiation |
| Hydrogenolysis | 0.90× | Requires high H₂ pressure |
Stability Under Basic Conditions
The Boc group remains intact under mild bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) induce hydrolysis:
Q & A
Q. How can researchers validate synthetic yields when scaling up from mg to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
